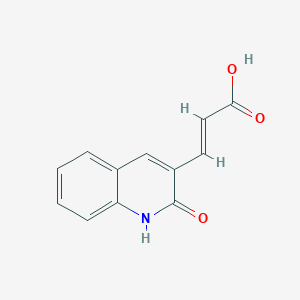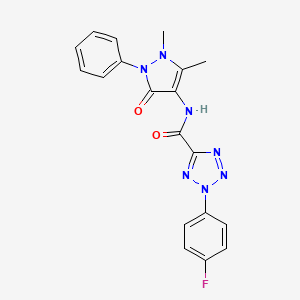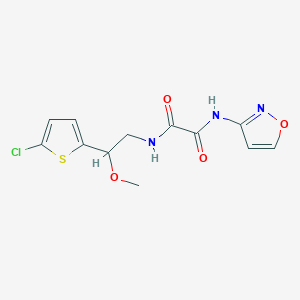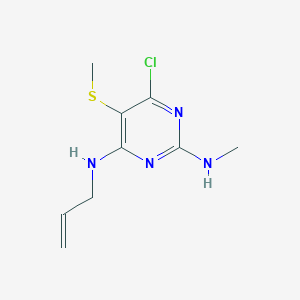
N~4~-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine (ACMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile molecule that has potential applications in biochemistry, physiology, and pharmacology. ACMP is an important tool for the study of various biological processes, such as gene expression, enzyme activity, and protein-protein interactions. The structure of ACMP is unique, as it contains both an allyl and a chloro group, which makes it a useful tool for studying the effects of different functional groups on biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Mekuskiene and Vainilavicius (2006) describe the synthesis of compounds related to N
4-allyl-6-chloro-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine, including reactions with electrophiles and the formation of methylsulfanyl derivatives (Mekuskiene & Vainilavicius, 2006). - Briel, Franz, and Dobner (2002) explored the synthesis of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, contributing to the understanding of pyrimidine chemistry (Briel, Franz, & Dobner, 2002).
Biochemical and Pharmacological Research
- Hocková et al. (2003) investigated the antiviral activity of 2,4-diaminopyrimidine derivatives, which are structurally related to N
4-allyl-6-chloro-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine, demonstrating the potential of such compounds in inhibiting retrovirus replication (Hocková et al., 2003).
Synthesis of Analogues and Derivatives
- Williams, Loakes, and Brown (1998) described the synthesis of a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside, showcasing the diverse applications of pyrimidine chemistry in synthesizing complex molecules (Williams, Loakes, & Brown, 1998).
- Hung and Werbel (1984) discussed the synthesis of pyrimidinediamine derivatives with potential antimalarial properties, emphasizing the significance of pyrimidine chemistry in medicinal research (Hung & Werbel, 1984).
Eigenschaften
IUPAC Name |
6-chloro-2-N-methyl-5-methylsulfanyl-4-N-prop-2-enylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4S/c1-4-5-12-8-6(15-3)7(10)13-9(11-2)14-8/h4H,1,5H2,2-3H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCDEGHOPRUXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)
![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2591353.png)



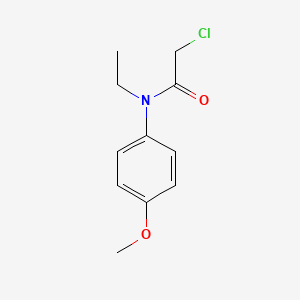

![N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591364.png)
![4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2591366.png)

